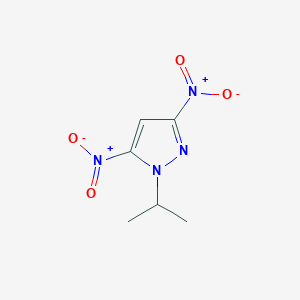

1-isopropyl-3,5-dinitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-4(2)8-6(10(13)14)3-5(7-8)9(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJZKLKOVODVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261759 | |

| Record name | 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281984-45-9 | |

| Record name | 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1281984-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Pyrazole Heterocycles Within Organic and Material Sciences

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in the fields of organic and material sciences. nih.govresearchgate.net Their unique structural and electronic properties have led to their incorporation into a vast array of functional molecules. nih.gov In organic synthesis, pyrazoles are considered privileged scaffolds, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov This has made them a focal point for the development of new synthetic methodologies. nih.govorganic-chemistry.org

The pyrazole (B372694) ring is an aromatic system, which contributes to its stability. chemicalbook.com It possesses both a pyrrole-like nitrogen (proton donor) and a pyridine-like nitrogen (proton acceptor), allowing it to act as both a weak acid and a weak base. encyclopedia.pub This amphoteric nature, combined with the differential reactivity of its carbon atoms, makes the pyrazole ring a versatile building block for creating complex molecular architectures. mdpi.com The applications of pyrazole-based compounds are extensive, ranging from pharmaceuticals to agrochemicals and materials with specific optical or electronic properties. nih.govnih.gov

Significance of Dinitropyrazole Scaffolds in Advanced Chemical Synthesis

Within the broader family of pyrazoles, dinitropyrazole scaffolds have emerged as particularly important intermediates in advanced chemical synthesis, especially in the field of energetic materials. mdpi.com The introduction of two nitro groups (NO2) onto the pyrazole (B372694) ring dramatically alters its chemical properties, significantly increasing its electron deficiency and potential energy. This makes dinitropyrazoles key components in the design of next-generation energetic materials. mdpi.comrsc.org

The position of the nitro groups on the pyrazole ring, as well as the nature of other substituents, can be tailored to fine-tune the physicochemical characteristics of the resulting materials. acs.org For instance, the thermal stability and sensitivity of dinitropyrazole-based compounds are highly dependent on their molecular structure. mdpi.com Researchers are actively exploring various synthetic strategies to create novel dinitropyrazole derivatives with enhanced performance and safety profiles. rsc.orgacs.org The development of these materials relies on a deep understanding of the reactivity and properties of the dinitropyrazole core.

Overview of Substituted Pyrazole Synthesis and Their Fundamental Chemical Properties

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with the first synthesis dating back to 1883. nih.gov A primary and widely used method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govwikipedia.org This approach allows for the creation of a wide variety of substituted pyrazoles by simply changing the starting materials. organic-chemistry.org

Other significant synthetic routes include:

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. nih.gov

Multicomponent Reactions: These reactions allow for the efficient, one-pot synthesis of highly substituted pyrazoles from simple starting materials. organic-chemistry.org

From other heterocyclic systems: Pyrazoles can also be synthesized through the transformation of other ring systems. nih.gov

The fundamental chemical properties of substituted pyrazoles are dictated by the nature and position of the substituents on the ring. The pyrazole (B372694) ring itself is an electron-rich aromatic system. mdpi.com Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. nih.gov The presence of substituents can significantly influence this reactivity. For example, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity towards electrophiles.

Specific Focus on 1 Isopropyl 3,5 Dinitro 1h Pyrazole As a Model Compound for Chemical Investigations

Strategies for Constructing the Dinitropyrazole Ring System

Cyclization Reactions Involving Nitrogen-Containing Precursors

The fundamental synthesis of the pyrazole ring is often achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This classical approach, known as the Knorr pyrazole synthesis, provides a versatile method for creating a wide range of substituted pyrazoles. youtube.com For instance, the reaction of acetylacetone (B45752) with hydrazine sulfate (B86663) yields 3,5-dimethylpyrazole. youtube.com

However, for the synthesis of 3,5-dinitro-1H-pyrazole, the more established and efficient route involves the direct functionalization of the parent pyrazole molecule. This post-cyclization modification strategy circumvents the challenges associated with handling potentially unstable dinitrated 1,3-dicarbonyl precursors.

Regioselective Nitration Processes in Pyrazole Ring Formation

The synthesis of 3,5-dinitro-1H-pyrazole (3,5-DNP) from pyrazole is a well-documented multi-step process that ensures the correct placement of the nitro groups at the C3 and C5 positions. acs.org This sequence highlights the principles of regioselective nitration in heterocyclic chemistry.

The process begins with the nitration of pyrazole using a mixture of nitric acid and acetic anhydride, which yields N-nitropyrazole. acs.org This intermediate is not isolated but is subjected to a thermal rearrangement. Heating N-nitropyrazole in a high-boiling solvent like 1,2-dichlorobenzene (B45396) causes the nitro group to migrate from the nitrogen to the C3 position of the pyrazole ring, forming 3-nitropyrazole in high yield. acs.orgnih.gov

To introduce the second nitro group, a further nitration and rearrangement sequence is performed. The 3-nitropyrazole is first N-nitrated to form 1,3-dinitropyrazole. researchgate.net A second thermal rearrangement then yields the desired 3,5-dinitro-1H-pyrazole. acs.orgresearchgate.net This stepwise approach provides excellent control over the regiochemical outcome, leading to the formation of the 3,5-disubstituted product.

Table 1: Synthesis of 3,5-dinitro-1H-pyrazole (3,5-DNP)

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Pyrazole | 90% HNO₃, Acetic Anhydride | N-Nitropyrazole | 90% | acs.org |

| 2 | N-Nitropyrazole | 1,2-Dichlorobenzene, Reflux | 3-Nitropyrazole | Quantitative | acs.org |

N-Alkylation Approaches for Isopropyl Moiety Introduction

With the 3,5-dinitropyrazole core constructed, the final step is the introduction of the isopropyl group onto one of the ring nitrogen atoms. This N-alkylation must be selective for the N1 position.

Selective N1-Substitution Protocols for Pyrazole Systems

The N-alkylation of pyrazoles can be achieved using various methods, often under basic conditions to deprotonate the pyrazole ring, making it nucleophilic. For electron-deficient pyrazoles such as 3,5-DNP, direct alkylation is a feasible strategy. The reaction typically involves treating the pyrazole with an alkylating agent, such as an alkyl halide, in the presence of a base.

Studies on the N-alkylation of 3,5-DNP have demonstrated that it can be successfully substituted with various groups at the N1 position. For example, the reaction of 3,5-DNP with acryloyl chloride or allyl bromide in the presence of triethylamine (B128534) (TEA) in acetonitrile (B52724) yields the corresponding N1-substituted products. acs.org This provides a strong precedent for the introduction of an isopropyl group using a similar protocol, for instance, with 2-bromopropane (B125204) or 2-iodopropane (B156323) as the alkylating agent. The use of a sterically bulky protecting group, such as the SEM group, can also be employed to direct alkylation to a specific nitrogen, although this adds extra steps to the synthesis. rsc.org

Influence of Reaction Conditions on Isopropyl Regioselectivity and Yield

Steric Effects : The regioselectivity of N-alkylation is often governed by steric hindrance. The bulkier isopropyl group will preferentially react at the less sterically hindered nitrogen atom of the pyrazole ring. In the case of 3,5-DNP, the two nitrogen atoms are chemically equivalent, simplifying the issue of regioselectivity between N1 and N2. However, the choice of a bulky alkylating agent like an isopropyl halide naturally favors the desired N-alkylation.

Base and Solvent : The choice of base and solvent is crucial. A common combination is triethylamine (TEA) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). acs.org Stronger bases like sodium hydride (NaH) can also be used. nih.gov The solvent can influence the solubility of the pyrazole salt and the reactivity of the nucleophile.

Temperature and Reaction Time : N-alkylation reactions are often conducted at room temperature or with gentle heating to achieve a reasonable reaction rate. acs.org Optimization of temperature and reaction time is necessary to maximize the yield while minimizing potential side reactions. For instance, heating the reaction of 3,5-DNP with acryloyl chloride to 60 °C for 12 hours was found to be effective. acs.org

Table 2: General Conditions for N-Alkylation of 3,5-Dinitropyrazole

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 3,5-DNP | Acryloyl Chloride | Triethylamine (TEA) | Acetonitrile | 60 °C | 1-Acryloyl-3,5-dinitropyrazole | acs.org |

| 3,5-DNP | Allyl Bromide | Triethylamine (TEA) | Acetonitrile | 60 °C | 1-Allyl-3,5-dinitropyrazole | acs.org |

Multi-Step Synthetic Sequences and Optimized Reaction Pathways

The most logical and optimized synthetic pathway for this compound involves a sequential strategy: formation of the key 3,5-dinitropyrazole intermediate followed by N-alkylation.

Proposed Optimized Pathway:

Synthesis of 3-Nitropyrazole : Pyrazole is converted to 3-nitropyrazole via N-nitration and subsequent thermal rearrangement. This two-step, one-pot procedure provides the initial building block with high efficiency. acs.org

Synthesis of 3,5-dinitro-1H-pyrazole (3,5-DNP) : 3-Nitropyrazole undergoes a second round of N-nitration followed by thermal rearrangement to yield 3,5-DNP. This ensures the desired 3,5-disubstitution pattern. acs.orgresearchgate.net

N-Isopropylation of 3,5-DNP : The final step is the N-alkylation of 3,5-DNP with an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base like triethylamine in acetonitrile. This reaction is expected to proceed selectively at the N1 position to furnish the target compound, this compound.

An alternative, though likely more challenging, route would involve the initial synthesis of 1-isopropylpyrazole (B96740) followed by a double nitration. The nitration of isopropylbenzene is known to be complex and can result in side reactions, including nitrodeisopropylation (loss of the isopropyl group). rsc.org Applying harsh nitrating conditions to 1-isopropylpyrazole could lead to a mixture of products and potential degradation of the alkyl substituent, making this a less favorable pathway.

Modern Synthetic Paradigms in Dinitropyrazole Chemistry

The landscape of dinitropyrazole chemistry is evolving, driven by the need for enhanced safety, efficiency, and sustainability. Researchers are moving beyond conventional batch processes to embrace innovative technologies that offer superior control over reaction parameters and minimize environmental impact.

Applications of Flow Chemistry in the Synthesis of N-Isopropylated Pyrazoles

The synthesis of the this compound backbone would first involve the formation of 3,5-dinitropyrazole. This can be achieved through multi-step batch processes, starting from pyrazole with nitration and rearrangement steps. nih.govresearchgate.net The subsequent N-isopropylation is a critical step where flow chemistry can offer significant advantages.

Key Advantages of Flow Chemistry for N-Isopropylation:

Enhanced Safety: The N-alkylation of pyrazoles can involve exothermic reactions and the use of potentially hazardous alkylating agents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer, mitigating the risk of thermal runaways. nih.gov The small reaction volumes at any given time also minimize the consequences of any potential incidents.

Improved Control and Reproducibility: Flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yield. frontiersin.orgnih.gov A patent for the N-alkylation of pyrazole derivatives highlights a gas-phase flow system where the pyrazole derivative and an alcohol are continuously fed into a reactor at elevated temperatures (150-400°C) over a crystalline aluminosilicate (B74896) or aluminophosphate catalyst, achieving high yields of the N-alkylated product. google.com

Increased Efficiency and Scalability: The continuous nature of flow synthesis allows for the production of larger quantities of material over time without the need for large-scale reactors. This "scaling-out" approach is often more efficient and cost-effective than traditional "scaling-up." mdpi.com

Hypothetical Flow Synthesis of this compound:

A plausible flow process would involve pumping a solution of 3,5-dinitropyrazole and an isopropylating agent (e.g., isopropyl bromide or 2-iodopropane) through a heated reactor coil. The reaction could be performed with or without a catalyst. The use of a solid-supported base or catalyst within the flow reactor could further enhance the reaction rate and simplify purification by eliminating the need for downstream separation of the catalyst.

A recent study demonstrated the acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates, a method that avoids strong bases and high temperatures, making it amenable to flow conditions. mdpi.comsemanticscholar.org This approach could be adapted for the isopropylation of 3,5-dinitropyrazole in a continuous-flow setup.

Implementation of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly. diva-portal.org The synthesis of energetic materials like this compound is an area where these principles are of paramount importance due to the traditionally hazardous nature of the chemistry involved. rsc.orge-bookshelf.dediva-portal.org

Applying Green Chemistry Principles to the Synthesis:

The following table outlines how the twelve principles of green chemistry can be applied to the synthesis of this compound:

| Principle of Green Chemistry | Application in the Synthesis of this compound |

| 1. Prevention | Designing synthetic routes that minimize the formation of byproducts, such as optimizing nitration conditions to reduce the formation of unwanted isomers. |

| 2. Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. For example, exploring addition reactions for N-isopropylation rather than substitution reactions that generate salt waste. |

| 3. Less Hazardous Chemical Syntheses | Replacing hazardous reagents like fuming nitric and sulfuric acids with greener nitrating agents where possible. Investigating the use of less toxic alkylating agents. |

| 4. Designing Safer Chemicals | While the energetic nature of the target compound is inherent, the synthetic pathway can be designed to avoid the isolation of highly sensitive or toxic intermediates. |

| 5. Safer Solvents and Auxiliaries | Replacing hazardous organic solvents like chlorinated hydrocarbons with greener alternatives such as ionic liquids or even performing reactions in water where feasible. nih.gov |

| 6. Design for Energy Efficiency | Utilizing catalytic processes that can be run at lower temperatures and pressures. Flow chemistry can also contribute to energy efficiency through better heat integration. |

| 7. Use of Renewable Feedstocks | While challenging for this specific compound, future research could explore the synthesis of pyrazole precursors from biomass-derived platform chemicals. |

| 8. Reduce Derivatives | Avoiding the use of protecting groups during the synthesis, which adds steps and generates waste. |

| 9. Catalysis | Employing catalytic methods for nitration and N-alkylation to improve reaction rates and selectivity, and to reduce the amount of stoichiometric reagents required. google.com |

| 10. Design for Degradation | While not directly applicable to the synthesis itself, considering the environmental fate of any byproducts or waste streams generated. |

| 11. Real-time Analysis for Pollution Prevention | Implementing in-line analytical techniques in a flow synthesis setup to monitor reaction progress and prevent the formation of hazardous byproducts. nih.gov |

| 12. Inherently Safer Chemistry for Accident Prevention | The adoption of flow chemistry significantly contributes to this principle by minimizing the volume of hazardous materials at any given time. |

Recent research has focused on developing "green energetic materials" by designing synthetic routes that are less harmful to the environment. diva-portal.orgrsc.orgacs.org For dinitropyrazole synthesis, this includes exploring solid acid catalysts to replace corrosive liquid acids and developing cleaner nitration methods. researchgate.net The synthesis of N-substituted dinitropyrazoles has also been shown to be achievable using milder conditions, which aligns with green chemistry principles. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional and multi-dimensional NMR experiments is employed to fully characterize its intricate structure.

High-Resolution ¹H NMR Spectroscopic Analysis for Proton Environments

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying and differentiating the various proton environments within a molecule. In the case of this compound, we anticipate distinct signals corresponding to the isopropyl substituent and the pyrazole ring proton.

The isopropyl group is expected to exhibit a characteristic splitting pattern: a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The methine proton, being attached to the pyrazole nitrogen, will be deshielded and its signal is expected to appear at a higher chemical shift (δ). The methyl protons will show a single signal that is split into a doublet by the adjacent methine proton.

The lone proton on the pyrazole ring (at the C4 position) is expected to appear as a sharp singlet. Its chemical shift will be significantly influenced by the strong electron-withdrawing effects of the two nitro groups, causing it to resonate at a considerably downfield position.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (CH₃)₂ | ~4.8 - 5.0 | septet | ~7.0 |

| CH(C H₃)₂ | ~1.5 - 1.7 | doublet | ~7.0 |

| Pyrazole C4-H | ~7.7 - 8.7 | singlet | - |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions. researchgate.net

Comprehensive ¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrazole ring are expected to be significantly deshielded due to the electronegativity of the nitrogen atoms and the electron-withdrawing nitro groups. The C3 and C5 carbons, directly bonded to the nitro groups, will appear at the furthest downfield positions. The C4 carbon will be observed at a relatively upfield position compared to C3 and C5.

For the isopropyl substituent, the methine carbon (-CH) will be more deshielded than the methyl carbons (-CH₃) due to its direct attachment to the pyrazole ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 3/ C 5 | ~150 - 155 |

| C 4 | ~110 - 115 |

| C H(CH₃)₂ | ~55 - 60 |

| CH(C H₃)₂ | ~20 - 25 |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions. researchgate.net

Multi-dimensional NMR Techniques (e.g., 2D ¹H-¹³C HMQC) for Elucidating Molecular Connectivity

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Multiple Quantum Coherence (HMQC) experiment, are invaluable for establishing direct one-bond correlations between protons and the carbon atoms to which they are attached.

In an HMQC spectrum of this compound, cross-peaks would be observed connecting the proton signals with their corresponding carbon signals. This would definitively confirm the assignments made in the one-dimensional ¹H and ¹³C NMR spectra. For instance, a cross-peak would link the singlet of the pyrazole C4-H to the signal of the C4 carbon. Similarly, correlations would be seen between the isopropyl methine proton and its carbon, and the isopropyl methyl protons and their carbon. This technique provides an unambiguous confirmation of the molecular framework.

Nitrogen NMR (¹⁴N and ¹⁵N) Studies for Heterocyclic Nitrogen Atom Characterization

Nitrogen (¹⁴N and ¹⁵N) NMR spectroscopy offers direct insight into the chemical environment of the nitrogen atoms within the pyrazole ring and the nitro groups. Due to the quadrupolar nature of ¹⁴N, ¹⁵N NMR is often preferred for higher resolution spectra, although it is less sensitive.

The nitrogen atoms of the pyrazole ring are expected to have distinct chemical shifts. The N1 nitrogen, bonded to the isopropyl group, will have a different electronic environment compared to the N2 nitrogen. The nitrogen atoms of the two nitro groups (-NO₂) will resonate at a significantly different chemical shift range, typically at much higher frequencies, which is characteristic of this functional group. These data are crucial for understanding the electronic structure and distribution within the heterocyclic system.

Infrared (IR) Spectroscopic Investigations for Vibrational Mode Assignment of Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the nitro groups.

The most prominent features will be the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups. nih.gov These typically appear as two very strong and distinct bands. The C-H stretching and bending vibrations of the isopropyl group and the pyrazole C-H will also be present, as well as vibrations associated with the pyrazole ring itself.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | ~1550 - 1570 | Strong |

| Symmetric NO₂ Stretch | ~1330 - 1350 | Strong |

| C-H Stretch (pyrazole) | ~3150 | Medium-Weak |

| C-H Stretch (isopropyl) | ~2850 - 3000 | Medium |

| C=N Stretch (pyrazole ring) | ~1500 - 1510 | Medium |

| C-N Stretch | ~1300 - 1320 | Medium |

Note: Predicted values are based on data from analogous compounds and general IR correlation tables. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For nitroaromatic compounds like this compound, the UV-Vis spectrum is typically characterized by specific absorption bands corresponding to the promotion of electrons to higher energy orbitals.

Two main types of electronic transitions are expected:

n → π* transitions: These involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro groups) to an anti-bonding π* orbital. These transitions are generally of lower intensity.

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital associated with the conjugated pyrazole ring system and the nitro groups. These transitions are typically of higher intensity.

The presence of the two nitro groups, which are strong chromophores, is expected to result in absorption maxima in the UV region. The exact position and intensity of these bands are sensitive to the solvent polarity. The addition of multiple nitro groups to an aromatic ring generally leads to an increase in absorption intensity and can cause a shift in the absorption wavelength. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a cornerstone technique for the characterization of novel compounds, providing an exact mass measurement with high precision. This allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. For this compound, the expected exact mass can be calculated and then compared with the experimental value obtained via HR-MS, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Exact Mass Determination:

The elemental composition of this compound is C₆H₈N₄O₄. The theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass from an HR-MS analysis that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Hypothetical HR-MS Data Table:

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₄O₄ |

| Theoretical Monoisotopic Mass (Da) | 216.0549 |

| Ionization Mode | ESI (+) |

| Adduct | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 217.0627 |

| Note: This table presents theoretical values. Experimental data would be required for definitive confirmation. |

Fragmentation Pathway Analysis:

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, are crucial for elucidating the structural features of the molecule. The fragmentation of nitroaromatic compounds often follows characteristic pathways. nih.gov For this compound, the fragmentation is likely initiated by the loss of one or both nitro groups, as well as fragmentation of the isopropyl substituent.

A plausible fragmentation pathway for the [M+H]⁺ ion would involve the following steps:

Loss of a Nitro Group (NO₂): A primary fragmentation event is often the cleavage of a C-NO₂ bond, resulting in the loss of a neutral NO₂ molecule (46.0055 Da). This is a common fragmentation pattern for nitroaromatic compounds. nih.govresearchgate.net

Loss of Nitrous Acid (HNO₂): Rearrangement followed by the elimination of nitrous acid (47.0133 Da) is another possible pathway.

Fragmentation of the Isopropyl Group: The isopropyl group can undergo fragmentation, for instance, through the loss of a propylene (B89431) molecule (C₃H₆, 42.0469 Da) via a McLafferty-type rearrangement or the loss of a propyl radical.

Ring Cleavage: Subsequent fragmentation events could involve the cleavage of the pyrazole ring itself, leading to smaller charged fragments.

Hypothetical Fragmentation Data Table:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 217.0627 | 171.0572 | NO₂ | [C₆H₈N₃O₂]⁺ |

| 217.0627 | 175.0158 | C₃H₆ | [C₃H₂N₄O₄]⁺ |

| 171.0572 | 125.0517 | NO₂ | [C₆H₈N₂]⁺ |

| Note: This table represents a hypothetical fragmentation pattern based on known principles of mass spectrometry for similar compounds. |

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the presence and connectivity of the dinitro and isopropyl substituents on the pyrazole core.

Complementary Spectroscopic Methods in Detailed Structural Analysis

While HR-MS confirms the elemental formula and provides clues about substructures, a complete and unambiguous structural elucidation requires the application of other spectroscopic techniques, most notably 2D NMR and single-crystal X-ray diffraction.

Two-Dimensional (2D) NMR Spectroscopy:

For a molecule like this compound, while the ¹H and ¹³C NMR spectra provide initial information, spectral overlap or ambiguity in assignment can occur. 2D NMR techniques resolve these issues by correlating different nuclei through bonds or through space. Current time information in Bangalore, IN.nih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between the methine proton of the isopropyl group and the methyl protons, confirming the isopropyl moiety. It would also show any coupling between the remaining proton on the pyrazole ring (if any) and other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the carbon signals corresponding to the methine and methyl groups of the isopropyl substituent and the C4-H of the pyrazole ring.

The isopropyl methine proton and the N1- and C5-positions of the pyrazole ring.

The C4-H proton of the pyrazole ring and the C3 and C5 carbons.

The isopropyl methyl protons and the methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. A NOESY spectrum could show a correlation between the isopropyl protons and the proton at the C5 position of the pyrazole ring (if sterically close), further confirming the N1-substitution pattern. nih.govresearchgate.net

Hypothetical Key 2D NMR Correlations Table:

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Isopropyl CH ↔ Isopropyl CH₃ | Isopropyl group connectivity |

| HSQC | Pyrazole C4-H ↔ Pyrazole C4 | Assignment of pyrazole C4-H |

| HMBC | Isopropyl CH ↔ Pyrazole C5 & N1 | N1-position of the isopropyl group |

| HMBC | Pyrazole C4-H ↔ Pyrazole C3 & C5 | Connectivity within the pyrazole ring |

| NOESY | Isopropyl CH ↔ Pyrazole C5-H (if present) | Spatial proximity and isomeric structure |

| Note: This table illustrates the expected correlations for structural elucidation. |

Single-Crystal X-ray Diffraction:

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

For dinitropyrazole compounds, X-ray diffraction studies reveal characteristic geometric parameters. In the case of 3,5-dinitropyrazole, the pyrazole ring is essentially planar. The introduction of an N-substituent, such as an isopropyl group, is expected to influence the torsion angles associated with this group, but the fundamental geometry of the dinitropyrazole core should remain largely consistent. Very subtle differences in the bond lengths parameteres may be detected for the pyrazole N-N bonds, which experience certain shortening as the number of nitro group increased. rsc.org The nitro groups are typically twisted relative to the plane of the pyrazole ring.

Table 1: Representative Bond Lengths and Angles for Dinitropyrazole Derivatives

| Parameter | 3,5-dinitropyrazole | 4-amino-3,5-dinitropyrazole researchgate.net |

|---|---|---|

| N1-N2 Bond Length (Å) | ~1.35 | ~1.36 |

| C3-N(nitro) Bond Length (Å) | ~1.45 | ~1.44 |

| C5-N(nitro) Bond Length (Å) | ~1.45 | ~1.44 |

| O-N-O Angle (°) | ~125 | ~124 |

Note: The values presented are generalized from studies on dinitropyrazole compounds and serve as a predictive baseline for this compound.

Elucidation of Hydrogen Bonding Networks within the Crystal Lattice

In N-unsubstituted dinitropyrazoles, such as 3,5-dinitropyrazole, strong N-H···O hydrogen bonds involving the pyrazole NH group and an oxygen atom of a nitro group on an adjacent molecule are a dominant feature. rsc.org These interactions often lead to the formation of chains or more complex three-dimensional networks. For N-substituted derivatives like this compound, where the traditional NH donor is absent, weaker C-H···O hydrogen bonds between the alkyl or aryl substituent and nitro groups become more significant in influencing the crystal structure. researchgate.net

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govas-proceeding.com It maps the regions of close contact between molecules, providing a detailed picture of the forces holding the crystal together. For pyrazole derivatives, Hirshfeld analysis has been instrumental in understanding the relative contributions of different types of interactions, such as H···H, O···H, and N···H contacts. This method allows for a quantitative comparison of the intermolecular interaction patterns across a series of related compounds. researchgate.net

Table 2: Typical Contributions to the Hirshfeld Surface for Substituted Pyrazoles

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 40-60% |

| O···H | 15-30% |

| C···H | 5-15% |

Note: These percentages are illustrative and can vary depending on the specific substituents on the pyrazole ring.

Investigation of Polymorphism and its Structural Implications in Dinitropyrazoles

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration for energetic materials as different polymorphs can exhibit varying stability, density, and sensitivity. While not extensively documented for this compound itself, polymorphism has been observed in related pyrazole compounds. The presence of flexible substituents and the potential for different hydrogen bonding arrangements can give rise to multiple polymorphic forms. The study of polymorphism in dinitropyrazoles is crucial for ensuring the safety and reliability of these materials.

Computational Chemistry and Theoretical Investigations of 1 Isopropyl 3,5 Dinitro 1h Pyrazole

Quantum-Chemical Calculations for Electronic Structure and Molecular Properties

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, we can determine the electron distribution, molecular geometry, and other key characteristics.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It provides a good balance between accuracy and computational cost, making it suitable for studying molecules of this size.

For 1-isopropyl-3,5-dinitro-1H-pyrazole, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry. This includes bond lengths, bond angles, and dihedral angles. The presence of the bulky isopropyl group on the N1 position and the two nitro groups at the C3 and C5 positions will induce steric and electronic effects that significantly influence the molecule's geometry. The nitro groups are strong electron-withdrawing groups, which would shorten the C-N bonds of the nitro group and slightly alter the bond lengths within the pyrazole (B372694) ring compared to unsubstituted pyrazole. The isopropyl group, being an electron-donating group, would also influence the electronic distribution.

Table 1: Illustrative Optimized Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.41 | |

| C4-C5 | 1.40 | |

| C5-N1 | 1.37 | |

| C3-N(nitro) | 1.45 | |

| C5-N(nitro) | 1.45 | |

| N1-C(isopropyl) | 1.48 | |

| Bond Angles (º) | C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 110.0 | |

| C3-C4-C5 | 107.0 | |

| C4-C5-N1 | 106.0 | |

| Dihedral Angles (º) | C4-C3-N(nitro)-O | ~175.0 (near planar) |

| C4-C5-N(nitro)-O | ~175.0 (near planar) | |

| Disclaimer: These values are illustrative and based on typical bond lengths and angles found in computationally studied nitropyrazoles and N-alkylpyrazoles. Actual values for the target molecule may vary. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. researchgate.net

In this compound, the two strongly electron-withdrawing nitro groups would significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazole. The HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO is likely to be concentrated on the nitro groups, which are excellent electron acceptors. The isopropyl group, being electron-donating, would slightly raise the HOMO energy. The resulting HOMO-LUMO gap is anticipated to be relatively small, which is characteristic of energetic materials, indicating a higher propensity for chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

| Disclaimer: These are estimated values based on trends observed in computational studies of nitropyrazoles. youtube.com The actual values would require specific calculations. |

Application of Conceptual Density Functional Theory (CDFT) for Reactivity Indices

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors. These indices are derived from the change in energy as a function of the number of electrons. Key reactivity indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron density can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment.

Table 3: Illustrative Conceptual DFT Reactivity Indices for this compound.

| Reactivity Index | Formula | Illustrative Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 5.75 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.75 eV |

| Global Softness (S) | 1 / (2η) | 0.18 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 5.96 eV |

| Disclaimer: These values are calculated from the illustrative FMO energies in Table 2 and are for demonstrative purposes only. |

Tautomerism and Prototropic Rearrangements in Pyrazole Systems

Tautomerism, the interconversion of structural isomers, is a fundamental aspect of pyrazole chemistry. In N-unsubstituted pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms of the ring.

Energetics of Annular Tautomerism and Isomerization Pathways

In the case of this compound, the presence of the isopropyl group on the N1 nitrogen atom prevents the typical annular tautomerism observed in N-unsubstituted pyrazoles. The isopropyl group "fixes" the substitution pattern, meaning there is no other annular tautomer possible for this specific molecule.

However, it is insightful to consider the tautomeric equilibrium of its parent N-unsubstituted precursor, 3,5-dinitropyrazole. Computational studies on substituted pyrazoles have shown that the relative stability of tautomers is highly dependent on the electronic nature of the substituents. nih.gov Electron-withdrawing groups like the nitro group tend to favor the tautomer where the proton resides on the nitrogen atom further away from the substituent. For 3,5-dinitropyrazole, the two tautomeric forms would be degenerate due to the symmetrical substitution.

Computational Studies on the Influence of N-Isopropyl and Nitro Substituents on Tautomeric Equilibria

If we were to consider a hypothetical scenario of protonation or deprotonation, the substituents would play a crucial role. The strong electron-withdrawing nitro groups significantly increase the acidity of the pyrazole ring, making it more susceptible to deprotonation at the C4 position under strong basic conditions. Conversely, protonation would likely occur at one of the oxygen atoms of the nitro groups or the N2 nitrogen, and computational studies could determine the relative energies of these protonated species. The N-isopropyl group would sterically hinder access to the N1 and C5 positions.

Modeling of Intramolecular and Intermolecular Proton Transfer Mechanisms

Proton transfer is a fundamental chemical process that can significantly influence the reactivity, stability, and biological activity of a molecule. Computational modeling, particularly using Density Functional Theory (DFT), is a valuable tool for elucidating the mechanisms of both intramolecular and intermolecular proton transfer. nih.gov

In the context of this compound, intramolecular proton transfer is unlikely to be a significant process in the ground state due to the absence of acidic protons on the pyrazole ring, which is N-substituted with an isopropyl group. However, in electronically excited states or upon interaction with other molecules, the potential for proton transfer could be explored computationally.

Intermolecular proton transfer, on the other hand, is a critical aspect of its potential interactions. Theoretical studies on similar heterocyclic compounds have demonstrated that the nitrogen atoms of the pyrazole ring can act as proton acceptors. Computational models can be employed to calculate the proton affinity and pKa values of the pyrazole nitrogen atoms in this compound. These calculations would involve modeling the interaction of the molecule with a proton donor, such as a water molecule or a hydronium ion, and determining the energetics of the proton transfer process.

Furthermore, the influence of the electron-withdrawing nitro groups at the 3 and 5 positions is expected to significantly decrease the basicity of the pyrazole ring nitrogens compared to unsubstituted pyrazole. DFT calculations can quantify this effect by comparing the calculated proton affinities of this compound with that of 1-isopropylpyrazole (B96740). The modeling of intermolecular proton transfer can also shed light on the formation of hydrogen-bonded complexes, which can be a precursor to proton transfer. The strength and nature of these intermolecular interactions, such as hydrogen bonds between the nitro group oxygens and hydrogen bond donors, can be analyzed using methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis.

Conformational Analysis of the Isopropyl Group and Nitro Moieties

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis through computational methods allows for the identification of stable conformers and the determination of rotational energy barriers.

For this compound, two key conformational features are the orientation of the isopropyl group and the nitro moieties.

Isopropyl Group Conformation: The rotation of the isopropyl group around the N-C bond will lead to different conformers. Computational studies on other isopropyl-substituted heterocyclic compounds have shown that the preferred conformation often seeks to minimize steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms on the heterocyclic ring. nih.gov By performing a potential energy surface scan, where the dihedral angle of the N-C bond is systematically varied, the global and local energy minima corresponding to stable conformers can be identified. The relative energies of these conformers and the rotational barriers between them can be calculated to understand the dynamic behavior of the isopropyl group at different temperatures.

Nitro Moieties Conformation: The orientation of the two nitro groups relative to the pyrazole ring is another critical conformational aspect. The rotation around the C-N bonds of the nitro groups can be investigated computationally. In many nitropyrazoles, the nitro groups tend to be coplanar with the pyrazole ring to maximize conjugation, which stabilizes the molecule. However, steric hindrance between the nitro groups and adjacent substituents, or between the two nitro groups themselves, can lead to non-planar conformations. mdpi.com Computational studies on dinitropyrazoles have shown that the introduction of a second nitro group can cause a rotational displacement of the first from the pyrazole plane. mdpi.com For this compound, it is likely that one nitro group will be more twisted out of the plane of the pyrazole ring than the other to alleviate steric strain. The degree of this twisting and the associated energy penalty can be precisely calculated using quantum chemical methods.

A comprehensive conformational analysis would involve a multi-dimensional potential energy surface scan to explore the interplay between the isopropyl group rotation and the nitro group orientations. The results would provide a detailed picture of the conformational landscape of the molecule.

Molecular Dynamics Simulations for Elucidating Dynamic Behavior in Condensed Phases

While quantum chemical calculations provide valuable information about the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in condensed phases, such as in solution or in the solid state. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes.

For this compound, MD simulations could be employed to study several aspects of its behavior:

Conformational Dynamics: MD simulations can track the conformational changes of the isopropyl group and nitro moieties over time in a condensed phase. This would reveal the flexibility of the molecule and the timescales of conformational interconversions, which can be different from the gas-phase predictions due to solvent effects.

Intermolecular Interactions: In a simulation with multiple molecules of this compound, the nature and strength of intermolecular interactions in the condensed phase can be analyzed. This is particularly relevant for understanding the properties of the material in its solid state, such as crystal packing and cohesive forces. Studies on similar energetic materials have utilized MD to understand these interactions. researchgate.net

Transport Properties: MD simulations can be used to predict transport properties like diffusion coefficients and viscosity of the compound in a given solvent.

To perform MD simulations, a force field that accurately describes the intra- and intermolecular interactions of this compound is required. This force field can be developed and parameterized using data from high-level quantum chemical calculations.

Prediction of Spectroscopic Parameters and Spectroscopic Signatures through Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds. For this compound, several spectroscopic signatures can be computationally predicted.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁴N/¹⁵N nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. By calculating the NMR spectra for different possible isomers and conformers, computational results can be compared with experimental data to confirm the structure of the synthesized compound. Theoretical studies on pyrazole derivatives have shown good agreement between calculated and experimental NMR chemical shifts. nih.gov

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities for both infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic displacements. The calculated vibrational spectrum provides a detailed picture of the molecular vibrations, including the characteristic stretching and bending modes of the pyrazole ring, the isopropyl group, and the nitro groups. These predicted spectra can be invaluable for interpreting experimental IR and Raman data.

Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations provide information about the electronic transitions, including their energies (wavelengths) and intensities (oscillator strengths). The nature of the electronic transitions (e.g., n→π, π→π) can also be analyzed, offering insights into the electronic structure of the molecule.

The accuracy of these predicted spectroscopic parameters is highly dependent on the chosen computational method and basis set. Therefore, it is often necessary to benchmark the computational approach against experimental data for related, well-characterized compounds.

Below is a hypothetical data table illustrating the kind of information that could be generated from computational studies on the spectroscopic parameters of this compound, based on typical results for similar compounds.

| Parameter | Computational Method | Predicted Value |

| ¹H NMR Chemical Shift (pyrazole-H) | GIAO-B3LYP/6-311+G(d,p) | 8.5 - 9.0 ppm |

| ¹³C NMR Chemical Shift (C-NO₂) | GIAO-B3LYP/6-311+G(d,p) | 140 - 150 ppm |

| IR Stretching Frequency (NO₂ asymm) | B3LYP/6-311+G(d,p) | 1550 - 1600 cm⁻¹ |

| IR Stretching Frequency (NO₂ symm) | B3LYP/6-311+G(d,p) | 1340 - 1380 cm⁻¹ |

| UV-Vis λmax | TD-B3LYP/6-311+G(d,p) | 280 - 320 nm |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Reactivity and Reaction Mechanisms of 1 Isopropyl 3,5 Dinitro 1h Pyrazole

Electrophilic Substitution Reactions on the Dinitropyrazole Ring System

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds. However, the pyrazole (B372694) ring in 1-isopropyl-3,5-dinitro-1H-pyrazole is highly deactivated towards electrophilic attack. This deactivation is a direct consequence of the two nitro groups (-NO₂) at the C3 and C5 positions. Nitro groups are powerful electron-withdrawing groups, both through induction and resonance, which drastically reduce the electron density of the pyrazole ring. lumenlearning.commakingmolecules.com Aromatic rings with decreased electron density are less nucleophilic and therefore less reactive towards electrophiles. makingmolecules.comlibretexts.org

While electrophilic substitution on this specific compound is unfavorable, related dinitropyrazoles can undergo such reactions under forcing conditions. For instance, 3,5-dinitropyrazole can be nitrated using a potent nitrating mixture, such as nitric acid and sulfuric acid (HNO₃/H₂SO₄), to yield 3,4,5-trinitro-1H-pyrazole. researchgate.netresearchgate.netscispace.com This reaction demonstrates that the C4 position is the most susceptible to electrophilic attack in the 3,5-dinitropyrazole system, as it is the least deactivated position relative to the two nitro groups. For this compound, any potential electrophilic substitution would be expected to occur at the C4 position, but would require very harsh reaction conditions due to the ring's deactivation. The electron-donating nature of the N-isopropyl group is insufficient to overcome the strong deactivating effect of the two nitro groups.

Nucleophilic Substitution Reactions and Site Selectivity on the Pyrazole Core

The electron-deficient nature of the dinitropyrazole ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is the predominant mode of reactivity for this class of compounds. The nitro groups activate the ring for attack by nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. libretexts.org

Site selectivity in nucleophilic substitution reactions on nitropyrazoles is complex and depends on the substitution pattern of the ring, including the nature of the N-substituent. researchgate.net

In N-substituted 3,4-dinitropyrazoles, nucleophilic attack and displacement of the nitro group occur regioselectively at the C3-position when reacted with S-, O-, and N-nucleophiles. researchgate.net

For 1H-3,4,5-trinitropyrazole, regioselective nucleophilic substitution of the nitro group at the C4-position is observed with reagents like ammonia, amines, and thiols. researchgate.netscispace.com

Interestingly, changing the substituent at the N1 position alters the site of attack. In N-methyl-3,4,5-trinitropyrazole, nucleophilic substitution occurs regioselectively at the C5-position. researchgate.net

For this compound, nucleophilic attack could theoretically occur at the C4 carbon (if unsubstituted) or involve the displacement of one of the nitro groups at C3 or C5. The bulky isopropyl group at N1 would likely exert a significant steric influence, potentially directing nucleophilic attack away from the adjacent C5 position.

Table 1: Site Selectivity in Nucleophilic Substitution of Nitropyrazoles

| Substrate | Nucleophile | Position of Attack | Product | Reference |

| 1,5-Dimethyl-3,4-dinitropyrazole | NH₃ (aq) | C3 | 3-Amino-1,5-dimethyl-4-nitropyrazole | researchgate.net |

| 1H-3,4,5-Trinitropyrazole | NH₃, Amines, Thiols | C4 | 4-Substituted-3,5-dinitropyrazoles | researchgate.netscispace.com |

| N-Methyl-3,4,5-trinitropyrazole | Thiols, Phenols, Amines | C5 | 5-Substituted-3,4-dinitropyrazoles | researchgate.net |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction involves a nucleophile that contains a leaving group on the nucleophilic atom. organic-chemistry.orgnih.gov The mechanism proceeds via the initial addition of the nucleophile to the aromatic ring to form an anionic σ-adduct, followed by base-induced β-elimination of the leaving group to restore aromaticity. nih.govresearchgate.net

VNS reactions are highly relevant to dinitropyrazole chemistry. For example, 4-amino-3,5-dinitro-1H-pyrazole can be synthesized directly from 3,5-dinitropyrazole using 1,1,1-trimethylhydrazinium (B8733633) iodide as the aminating agent in the presence of a base. researchgate.net This reaction introduces an amino group at the C4 position, demonstrating a direct C-H functionalization via a VNS-type mechanism.

In the context of this compound, VNS reactions would be expected to occur at the C4 position. However, the steric hindrance from the N-isopropyl group could play a significant role. Studies on nitropyridines have shown that bulky substituents, such as an isopropyl group, can sterically hinder the planarization required for the elimination step, potentially inhibiting the VNS reaction or leading to the isolation of stable Meisenheimer-type adducts. nih.gov

The introduction of a halogen atom onto the dinitropyrazole ring provides an excellent substrate for classical SNAr reactions, where the halogen acts as a good leaving group. savemyexams.comyoutube.comsavemyexams.com The synthesis of various 4-substituted 3,5-dinitropyrazoles has been effectively achieved through the nucleophilic displacement of chlorine from 4-chloro-3,5-dinitropyrazole. researchgate.netscispace.com

For example, 4-chloro-3,5-dinitropyrazole reacts with dimethylformamide (DMF) at elevated temperatures to produce N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine. researchgate.net This demonstrates the facility with which the C4-chloro substituent is displaced by a nucleophile. A similar reactivity pattern would be expected for a hypothetical 1-isopropyl-4-chloro-3,5-dinitropyrazole, allowing for the introduction of a wide range of nucleophiles (amines, alkoxides, thiolates) at the C4 position.

Cycloaddition Reactions Involving the Pyrazole Moiety and its Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic molecules. wikipedia.orglibretexts.org While the dinitropyrazole ring itself is not typically a diene or dienophile in standard Diels-Alder reactions, its derivatives can undergo cycloaddition. A notable example involves the transformation of a dinitropyrazole derivative into a fused heterocyclic system.

Specifically, 4-amino-3,5-dinitropyrazole can be converted into 4-cyano-3,5-dinitropyrazole. uni-muenchen.de This cyano-substituted derivative then undergoes a [3+2] cycloaddition reaction with sodium azide (B81097) (NaN₃) to form 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole. uni-muenchen.de In this reaction, the nitrile group (-C≡N) acts as the dipolarophile, reacting with the azide ion, which serves as the 1,3-dipole, to construct the five-membered tetrazole ring. This demonstrates how functional groups attached to the dinitropyrazole core can participate in significant ring-forming reactions.

Chemical Transformations of the Nitro Groups (e.g., Reduction to Amino Functionalities)

The nitro groups on the pyrazole ring are themselves reactive functionalities that can be chemically transformed. The most common and synthetically useful transformation is their reduction to amino groups (-NH₂). masterorganicchemistry.comwikipedia.org The reduction of a nitro group to an amine fundamentally alters the electronic character of the substituent, converting a strong electron-withdrawing, ring-deactivating group into a strong electron-donating, ring-activating group. masterorganicchemistry.com

A variety of reducing agents can accomplish this transformation, and the choice of reagent is crucial for achieving high yields and selectivity, especially in molecules with multiple reducible functional groups. researchgate.netnih.gov For polynitro compounds like this compound, selective reduction of one nitro group while leaving the other intact can be challenging but may be possible using specific reagents like sodium sulfide (B99878) (Na₂S). commonorganicchemistry.com Complete reduction of both nitro groups would yield 1-isopropyl-1H-pyrazole-3,5-diamine.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Comments | Reference |

| H₂ / Palladium on Carbon (Pd/C) | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. May reduce other functional groups. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation of aryl halides is a concern. | commonorganicchemistry.com |

| Iron (Fe) or Zinc (Zn) / Acid (e.g., HCl, AcOH) | Metal in acidic media | A classic and mild method for reducing nitro groups in the presence of other reducible groups. | masterorganicchemistry.comcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Mild reducing agent | Useful for selective reductions in the presence of other sensitive functional groups. | commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group in a polynitro compound. | commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent | Reduces aliphatic nitro groups to amines, but tends to produce azo compounds from aromatic nitro compounds. | commonorganicchemistry.com |

Elucidation of Substituent Effects on Reaction Regioselectivity and Kinetic Profiles

The reactivity of this compound is a clear illustration of how substituents govern reaction outcomes. The interplay between the electronic and steric effects of the isopropyl and dinitro groups determines the regioselectivity and reaction rates.

Electronic Effects : The two nitro groups are the dominant electronic feature. Their strong electron-withdrawing nature (-I, -M effects) creates a highly electron-poor (electrophilic) pyrazole ring. lumenlearning.com This deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. The N-isopropyl group is a weak electron-donating group (+I effect), but its influence is overshadowed by the powerful deactivating effect of the nitro groups.

Steric Effects : The N-isopropyl group is sterically bulky. This bulk can hinder attack at the adjacent C5 position. In nucleophilic substitution reactions, nucleophiles may preferentially attack the C3 nitro group or the C4 position to avoid steric clash with the isopropyl group. As seen in the VNS reaction of nitropyridines, significant steric hindrance can slow down or even prevent reactions that require a specific geometry in the transition state. nih.gov

Regioselectivity : The combination of these effects dictates regioselectivity. For nucleophilic attack, the positions ortho and para to the nitro groups (C4 and C5/C3) are electronically activated. However, the N-substituent plays a critical role in directing the attack. As observed with N-methyl-3,4,5-trinitropyrazole where attack shifts to the C5 position (para to the N-methyl group), the N-isopropyl group in this compound would similarly influence the exact site of nucleophilic substitution, with steric factors likely favoring attack at positions away from the bulky alkyl group. researchgate.net

Synthetic Transformations and Derivative Chemistry of 1 Isopropyl 3,5 Dinitro 1h Pyrazole

Functionalization at Specific Pyrazole (B372694) Ring Positions (C3, C4, C5)

The electron-withdrawing nature of the two nitro groups at the C3 and C5 positions deactivates these positions towards electrophilic substitution. However, these positions, along with the C4 position, can be functionalized through alternative strategies, including nucleophilic aromatic substitution and cross-coupling reactions, often preceded by a halogenation step.

Introduction of Diverse Substituents via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

While direct C-H activation for cross-coupling on the electron-deficient dinitropyrazole ring is challenging, the introduction of a halogen at the C4 position provides a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, has been successfully applied to a closely related analogue, 4-bromo-3,5-dinitro-1H-pyrazole. nih.gov This suggests a viable route for the functionalization of 1-isopropyl-3,5-dinitro-1H-pyrazole.

The synthesis would first involve the selective bromination at the C4 position of this compound. The resulting 4-bromo-1-isopropyl-3,5-dinitro-1H-pyrazole could then undergo Suzuki-Miyaura coupling with various aryl, heteroaryl, or vinyl boronic acids. Based on the successful coupling with the N-unsubstituted analogue, the reaction would likely proceed under mild conditions using a suitable palladium catalyst and base. nih.govnih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of 4-bromo-1-isopropyl-3,5-dinitro-1H-pyrazole

| Entry | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-isopropyl-4-phenyl-3,5-dinitro-1H-pyrazole |

| 2 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 1-isopropyl-3,5-dinitro-4-(thiophen-2-yl)-1H-pyrazole |

| 3 | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 1-isopropyl-4-(4-methoxyphenyl)-3,5-dinitro-1H-pyrazole |

This table represents a scientifically plausible extrapolation based on reported reactions with a similar substrate. nih.gov

Derivatization Strategies through Chemical Modification of Nitro Groups

The nitro groups of this compound are key functional handles for derivatization. One of the most significant transformations is their reduction to amino groups. This transformation dramatically alters the electronic properties of the pyrazole ring, converting the electron-withdrawing nitro groups into electron-donating amino groups. This opens up a wide array of subsequent chemical modifications.

The reduction can be achieved using various reagents, with catalytic hydrogenation (e.g., using H₂/Pd-C) or metal-based reducing agents in acidic media (e.g., SnCl₂/HCl, Fe/HCl) being common methods. nih.gov The selective reduction of one nitro group over the other can be challenging but may be achievable under carefully controlled conditions. The resulting aminonitropyrazole or diaminopyrazole derivatives are valuable intermediates for the synthesis of more complex molecules, including fused heterocyclic systems.

For instance, the reduction of both nitro groups in this compound would yield 1-isopropyl-1H-pyrazole-3,5-diamine. This diamine is a key precursor for the construction of fused pyrimidine (B1678525) rings.

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Versatile Building Block

The derivatives of this compound, particularly the corresponding amino-substituted pyrazoles, are excellent precursors for the synthesis of fused heterocyclic systems. These fused rings are of significant interest in medicinal chemistry and materials science.

Formation of Pyrazolo[3,4-d]pyrimidine Scaffolds

Pyrazolo[3,4-d]pyrimidines are purine (B94841) isosteres and exhibit a wide range of biological activities. google.comnih.gov The synthesis of these scaffolds from this compound would typically involve the reduction of one of the nitro groups to an amine and the presence of a suitable functional group at an adjacent position.

A common synthetic route involves the cyclization of an ortho-aminonitrile pyrazole with a one-carbon synthon like formamide (B127407) or formic acid. nih.gov Alternatively, an ortho-amino carboxamide can be cyclized. Starting from this compound, a plausible synthetic sequence would be:

Selective reduction of the C5-nitro group to yield 5-amino-1-isopropyl-3-nitro-1H-pyrazole.

Introduction of a cyano group at the C4 position, followed by cyclization. A more direct route would involve starting with a C4-carbo- or cyano-functionalized pyrazole prior to nitration and isopropyl group introduction, though derivatization of the dinitro compound is also conceivable.

A more common approach involves the cyclization of a 5-aminopyrazole-4-carbonitrile with various reagents. nih.gov Therefore, if 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile can be accessed from the title compound (via reduction and functionalization), it could be readily converted to a pyrazolo[3,4-d]pyrimidine.

Table 2: Plausible Synthesis of a 1-isopropyl-pyrazolo[3,4-d]pyrimidine Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Controlled reduction (e.g., Na₂S₂O₄) | 5-Amino-1-isopropyl-3-nitro-1H-pyrazole |

| 2 | 5-Amino-1-isopropyl-3-nitro-1H-pyrazole | Reduction of C3-nitro, followed by Sandmeyer reaction (NaNO₂, HCl, then CuCN) | 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile |

| 3 | 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile | Formamide, heat | 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

This table outlines a hypothetical but chemically reasonable synthetic pathway.

Construction of Pyrazolo[1,5-a]pyrimidine (B1248293) Architectures

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of a 3-aminopyrazole (B16455) or 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. researchgate.net Starting from this compound, the key step is the reduction of the nitro groups to amines.

The reduction of this compound to 1-isopropyl-1H-pyrazole-3,5-diamine would provide a precursor that could potentially react to form pyrazolo[1,5-a]pyrimidines, although the more common starting material is a 3-aminopyrazole. A more direct route would involve the selective reduction of the C3-nitro group of a suitably functionalized pyrazole.

Assuming the successful synthesis of 3-amino-1-isopropyl-1H-pyrazole (which would require selective reduction and subsequent de-nitration at C5, or a different synthetic start), this intermediate could be reacted with various β-enaminones or acetylenic ketones to construct the pyrazolo[1,5-a]pyrimidine core.

Table 3: General Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles

| 3-Aminopyrazole Derivative | 1,3-Dielectrophile | Conditions | Product Type |

| 3-Amino-1-isopropyl-1H-pyrazole | Diethyl malonate | NaOEt, EtOH, reflux | 2-Hydroxy-1-isopropyl-pyrazolo[1,5-a]pyrimidin-7-one |

| 3-Amino-1-isopropyl-1H-pyrazole | Acetylacetone (B45752) | Acetic acid, reflux | 2,7-Dimethyl-1-isopropyl-pyrazolo[1,5-a]pyrimidine |

| 3-Amino-1-isopropyl-1H-pyrazole | Ethyl acetoacetate | Polyphosphoric acid, heat | 2-Methyl-1-isopropyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one |

This table illustrates general and established cyclization reactions for the formation of the pyrazolo[1,5-a]pyrimidine scaffold, applicable to the amino derivative of the title compound.

Exploration of Other Condensed Heterocyclic Systems

The rich functionality of this compound and its amino derivatives opens avenues for the synthesis of other fused heterocyclic systems. For instance, the di-amino derivative could potentially be used to synthesize pyrazolo-fused diazepines or other larger ring systems through condensation with appropriate diketones or other bifunctional electrophiles. The diazotization of the amino groups can also lead to the formation of pyrazolotriazines. The specific reaction pathways and resulting heterocyclic systems would depend on the nature of the co-reactants and the reaction conditions employed.

Design and Synthesis of N-Isopropylated Pyrazole Analogues with Varied Substitution Patterns

The synthesis of this compound and its analogues is a focal point of research in the field of energetic materials and specialized organic chemistry. The introduction of an isopropyl group at the N1 position of the pyrazole ring, along with varied substitution at other positions, allows for the fine-tuning of the molecule's chemical and physical properties. This section details the synthetic strategies employed to create these targeted N-isopropylated pyrazole derivatives.

The foundational precursor for many of these syntheses is 3,5-dinitropyrazole (3,5-DNP). The preparation of 3,5-DNP itself is a multi-step process that begins with pyrazole. The synthesis typically proceeds through the nitration of pyrazole to form N-nitropyrazole, which then undergoes thermal rearrangement to yield 3-nitropyrazole. nih.govacs.org Subsequent nitration of 3-nitropyrazole, followed by another thermal rearrangement, affords the desired 3,5-dinitropyrazole. acs.orgacs.org

With 3,5-dinitropyrazole in hand, the introduction of the N-isopropyl group is generally achieved through N-alkylation. This reaction is typically carried out under basic conditions, where a base is used to deprotonate the pyrazole ring, making the nitrogen atom more nucleophilic. The subsequent reaction with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane (B156323), leads to the formation of the N-C bond and the desired this compound. While specific literature on the isopropylation of 3,5-DNP is not abundant, the general methodology for N-alkylation of 3,5-DNP with other alkylating agents like allyl bromide is well-documented. acs.orgacs.org For instance, the allylation of 3,5-DNP is achieved by treating it with allyl bromide in a 1:1 mixture of acetonitrile (B52724) and triethylamine (B128534) at elevated temperatures. acs.orgacs.org A similar strategy is expected to be effective for the synthesis of the isopropyl analogue.

The design of N-isopropylated pyrazole analogues with varied substitution patterns involves modifications to the pyrazole core either before or after the introduction of the isopropyl group. For example, starting with a substituted pyrazole allows for the synthesis of N-isopropylated analogues with functionalities other than nitro groups.

Research into the derivatization of the 3,5-dinitropyrazole scaffold has explored the introduction of various substituents at the C4 position. For instance, 4-chloro-3,5-dinitropyrazole serves as a versatile precursor for a range of derivatives. rsc.org This chloro-substituted pyrazole can then be N-alkylated, including with an isopropyl group, to generate further analogues. Subsequent nucleophilic substitution of the chlorine atom would allow for the introduction of a wide array of functional groups.

The following table summarizes the general synthetic approach and key intermediates for the preparation of N-isopropylated pyrazole analogues.

| Step | Reaction | Starting Material | Reagents | Product | Reference |

| 1 | Nitration | Pyrazole | 90% HNO₃, Acetic Anhydride | N-Nitropyrazole | acs.org |